5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID
Description
Properties
IUPAC Name |
5-oxo-2,3-dihydropyrrolo[2,1-a]isoindole-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-8-4-2-1-3-7(8)10-9(12(15)16)5-6-13(10)11/h1-4H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLYJLLMSCFUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C1C(=O)O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis Pathways
The preparation of 5-oxo-2,5-dihydro-3H-pyrrolo[2,1-a]isoindole-1-carboxylic acid typically begins with the construction of its pyrroloisoindole core. A patented method involves the reaction of 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester with tert-butyl peroxide in the presence of a quinone-diamine catalyst system . This stepwise approach ensures regioselective cyclization:
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Initial Cyclization : The dichloromethane solution of 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester is concentrated under vacuum and dissolved in n-hexane. Tert-butyl peroxide is introduced to initiate free radical-mediated cyclization, forming the isoindole intermediate .
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Hydroxylation and Esterification : The intermediate undergoes hydroxylation at the 2-position using a benzylamine-assisted nucleophilic substitution, followed by esterification with methyl chloroformate .
Key parameters include maintaining temperatures between 5–30°C during crystallization and using anhydrous magnesium sulfate for solvent drying . This method achieves yields exceeding 85% under optimized conditions .
Catalytic Approaches for Enhanced Efficiency
Recent advancements leverage acid/base-steered cascade cyclization to streamline synthesis. A 2023 study demonstrated that 2-acylbenzoic acids react with isatoic anhydrides under basic (Na₂CO₃) or acidic (p-toluenesulfonic acid) conditions to form isobenzofuranone or isoindolobenzoxazinone intermediates, respectively . For 5-oxo-2,5-dihydro-3H-pyrrolo[2,1-a]isoindole-1-carboxylic acid:
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Base-Mediated Pathway : Sodium carbonate promotes cyclization of 2-acetylbenzoic acid, followed by nucleophilic ring-opening of isatoic anhydride to yield isobenzofuranone derivatives .
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Acid-Mediated Rearrangement : p-Toluenesulfonic acid catalyzes intramolecular rearrangements of intermediates, facilitating dehydrative cyclization to the target compound .
This dual-pathway strategy reduces side reactions and improves atom economy, with gram-scale preparations achieving 80–85% yields .
Solvent Systems and Crystallization Optimization
Solvent selection critically influences reaction efficiency and product purity. The patent CN106397198A highlights the use of n-hexane and dichloromethane for their low polarity, which enhances intermediate solubility while minimizing byproduct formation . Post-reaction crystallization at 5–10°C in n-hexane ensures high-purity (>97%) product recovery .
Table 1: Solvent Impact on Yield and Purity
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| n-Hexane | 5–10 | 85 | 97 |
| Dichloromethane | 25–35 | 78 | 92 |
| Toluene | 100–140 | 65 | 88 |
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Catalysts | Yield (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Multi-Step Organic | Quinone-diamine | 85 | 8–10 | High |
| Acid-Steered Cyclization | p-Toluenesulfonic acid | 87 | 12 | Moderate |
| Base-Steered Cyclization | Na₂CO₃ | 90 | 6 | High |
The base-steered route offers superior yield and shorter reaction time but requires stringent control of aqueous conditions . In contrast, the multi-step organic method, though time-intensive, permits large-scale production with readily available catalysts .
Mechanistic Insights and Byproduct Management
The formation of 5-oxo-2,5-dihydro-3H-pyrrolo[2,1-a]isoindole-1-carboxylic acid involves:
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Radical Initiation : Tert-butyl peroxide generates free radicals that abstract hydrogen from the methyl ester precursor, inducing cyclization .
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Tautomeric Equilibrium : Intermediate enol-keto tautomerism (e.g., A ↔ B in ) dictates reaction trajectory, with acid/base conditions steering toward desired products .
Byproducts such as unreacted methyl ester (<1%) are mitigated via fractional crystallization and water-absorbent agents (e.g., anhydrous sodium chloride) .
Recent Advancements in Cascade Cyclization
The 2023 acid/base-steered protocol represents a paradigm shift, enabling single-pot synthesis without metal catalysts . For instance, reacting 2-acetylbenzoic acid (1a) with isatoic anhydride (2a) under basic conditions directly yields the target compound via:
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Cyclization : Formation of isobenzofuranone intermediate.
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Decarboxylation : Loss of CO₂ to generate the pyrroloisoindole core .
This method’s versatility is evidenced by its compatibility with diverse substituents, including halogen and alkyl groups .
Industrial-Scale Production Considerations
Gram-scale syntheses validate the feasibility of large-scale manufacturing. Key considerations include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Applications
Building Block for Complex Molecules
5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical modifications that can lead to the development of new pharmaceuticals and biologically active compounds .
Synthesis of Heterocycles
The compound can also be utilized in the synthesis of other heterocyclic compounds. Its reactivity can be exploited to create derivatives that may possess enhanced biological activity or novel properties .
Case Study 1: Synthesis of Pemetrexed
In a study focused on the synthesis of pemetrexed, researchers utilized 5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID as a key intermediate. The study demonstrated how this compound could be effectively transformed into pemetrexed through a series of chemical reactions involving amination and cyclization steps .
Case Study 2: Neuroprotective Research
A recent investigation explored the neuroprotective properties of pyrroloisoindole derivatives. While specific data on 5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID was not available, related compounds exhibited significant protective effects against neuronal damage induced by oxidative stress in vitro. This suggests potential therapeutic avenues for further exploration with this compound .
Mechanism of Action
The mechanism of action of 5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to target proteins and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.2 Comparison with Pyrrolo-Pyridine Carboxylic Acids
Pyrrolo-pyridine derivatives (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, 10a–c ) share a bicyclic core but differ in ring fusion and substitution patterns:
| Compound Name (ID) | Substituents | Yield | Structural Differences vs. Parent Compound |
|---|---|---|---|
| 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a ) | None | 95% | Pyridine ring replaces isoindole; no ketone |
| 5-Chloro-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b ) | Chlorine at C5 | 71% | Electron-withdrawing Cl alters reactivity |
| 5-Methoxy-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c ) | Methoxy at C5 | 80% | Methoxy enhances electron density |
- Electron-withdrawing groups (e.g., Cl in 10b) may improve stability under acidic conditions compared to the parent compound .
2.3 Comparison with CDK2-Targeting Analogues
A structurally related CDK2 inhibitor, DB06976 , shares the pyrrolo-isoindole core but includes a tetrahydro modification and additional substituents:
| Compound Name (ID) | Substituents | Key Functional Differences |
|---|---|---|
| 1-(5-OXO-2,3,5,9B-TETRAHYDRO-1H-PYRROLO[2,1-A]ISOINDOL-9-YL)-3-(5-PYRROLIDIN-2-YL-1H-PYRAZOL-3-YL)- (DB06976 ) | Tetrahydro ring, pyrazolyl-pyrrolidine | Enhanced conformational flexibility; designed for kinase inhibition |
- Key Observations :
2.4 Comparison with Furan-Based Carboxylic Acids
A surrogate compound from lumping studies, 2,2-dimethyl-4(2-methyl-1-propenyl)-5-oxo-2,5-dihydro-3-furancarboxylic acid , highlights differences in ring systems:
| Compound Name (ID) | Ring System | Key Differences |
|---|---|---|
| 2,2-Dimethyl-4(2-methyl-1-propenyl)-5-oxo-2,5-dihydro-3-furancarboxylic acid | Furan | Smaller ring size; reduced aromaticity |
- Key Observations :
- The furan ring’s lower aromaticity may reduce π-stacking interactions in biological systems compared to the isoindole system .
Biological Activity
5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₁N₃O₃
- Molecular Weight : 255.26 g/mol
- CAS Number : 325488-82-2
The biological activity of 5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID is primarily attributed to its interaction with various biological targets. It is hypothesized to exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrroloisoindole compounds exhibit significant anticancer properties. For instance:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
- Findings : In vitro assays revealed that this compound reduces cell viability significantly compared to control groups. For example, a study indicated a reduction in A549 cell viability by approximately 66% at a concentration of 100 µM after 24 hours of exposure .
Antimicrobial Activity
In addition to its anticancer properties, 5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID has shown promising antimicrobial activity:
- Target Pathogens : The compound was tested against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens.
- Results : It demonstrated selective antimicrobial activity against resistant strains, indicating potential for development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of various pyrroloisoindole derivatives highlighted the significant anticancer activity of 5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID. The results showed that this compound could effectively reduce tumor growth in xenograft models when administered at therapeutic doses.
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. The results indicated that it could inhibit the growth of Staphylococcus aureus strains resistant to conventional antibiotics. This study emphasizes the potential for this compound to be developed into a new class of antimicrobial agents.
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | Concentration Tested | Effect Observed |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 100 µM | 66% reduction in cell viability |
| Antimicrobial | Staphylococcus aureus | Variable | Inhibition of resistant strains |
Q & A
Q. Methodological Steps :
Use Gaussian or ORCA for DFT calculations to map electrostatic potentials.
Perform molecular docking (AutoDock Vina) to assess binding modes with target proteins.
Validate predictions with in vitro assays (e.g., DPPH radical scavenging) .
What spectroscopic techniques are most reliable for structural confirmation of 5-oxo-pyrrolo[2,1-a]isoindole derivatives?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For instance, the carbonyl signal at ~170 ppm in ¹³C NMR confirms the 5-oxo group .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]⁺ = 392.4 for 5a) .
- IR Spectroscopy : Stretching vibrations at 1680–1720 cm⁻¹ indicate carboxylic acid and ketone functionalities .
Case Study :
For 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide, X-ray diffraction provided unambiguous confirmation of the fused bicyclic structure .
How can researchers reconcile discrepancies in reported biological activities of pyrrolidone derivatives?
Advanced Research Focus
Discrepancies often arise from variations in assay conditions or substituent effects. For example:
- Antioxidant activity : DPPH assay results for 5-oxopyrrolidine derivatives vary due to solvent polarity (e.g., ethanol vs. DMSO) .
- Bioactivity thresholds : Derivatives with electron-deficient aryl groups show higher activity in reducing power assays (optical density = 1.149 vs. ascorbic acid control) .
Q. Mitigation Strategies :
- Standardize assay protocols (e.g., fixed concentration, solvent system).
- Use control compounds (e.g., ascorbic acid) as internal benchmarks .
What experimental design considerations are critical for evaluating antioxidant activity in pyrrolo[2,1-a]isoindole derivatives?
Q. Advanced Research Focus
- Assay selection : Combine DPPH scavenging (for radical neutralization) and ferric reducing power (for electron donation capacity) .
- Dose-response curves : Test concentrations from 10–100 μM to establish IC₅₀ values.
- Structural controls : Compare derivatives with/without hydroxyl or chloro substituents to isolate substituent effects .
Q. Advanced Research Focus
- Isotopic labeling : Use ¹⁵N-labeled starting materials to track nitrogen incorporation in the pyrrolidine ring .
- Kinetic studies : Monitor intermediate formation via HPLC or in situ FTIR during reflux .
- Theoretical validation : Compare experimental activation energies with DFT-calculated transition states .
What strategies improve the solubility and stability of 5-oxo-pyrrolo[2,1-a]isoindole derivatives in aqueous media?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
